molecular formula C28H31BrN2O B114987 4-Bromo-gbr CAS No. 148832-05-7

4-Bromo-gbr

Cat. No. B114987
M. Wt: 491.5 g/mol
InChI Key: KEPQEWLXVDKLRA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-gbr is a chemical compound that belongs to the class of gamma-hydroxybutyrate (GHB) analogs. It is a potent GABA-B receptor agonist, which means it has a similar effect on the brain as the neurotransmitter GABA. 4-Bromo-gbr is used in scientific research to study the mechanisms of action of GHB analogs and their potential therapeutic applications.

Mechanism Of Action

4-Bromo-gbr acts on the GABA-B receptor in the brain, which is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. It enhances the inhibitory effect of GABA, which leads to a decrease in neuronal activity and an increase in the threshold for action potential firing. This results in sedative, anxiolytic, and hypnotic effects.

Biochemical And Physiological Effects

4-Bromo-gbr has been shown to have sedative, anxiolytic, and hypnotic effects in animal studies. It has also been shown to increase slow wave sleep and decrease REM sleep, which suggests a potential therapeutic use in sleep disorders. However, 4-Bromo-gbr has also been shown to have adverse effects on the cardiovascular and respiratory systems, such as bradycardia, hypotension, and respiratory depression.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Bromo-gbr in lab experiments include its potent and selective activity on the GABA-B receptor, which allows for the study of GABA-B receptor signaling pathways and their potential therapeutic applications. However, the limitations of using 4-Bromo-gbr in lab experiments include its potential for adverse effects on the cardiovascular and respiratory systems, which requires careful monitoring and control of experimental conditions.

Future Directions

For research on 4-Bromo-gbr include the development of more selective and potent GABA-B receptor agonists for the treatment of sleep disorders, anxiety, and depression. Additionally, the potential therapeutic applications of 4-Bromo-gbr in the treatment of addiction and withdrawal syndromes should be further explored. Finally, the adverse effects of 4-Bromo-gbr on the cardiovascular and respiratory systems should be better understood to ensure the safe use of 4-Bromo-gbr analogs in clinical settings.

Synthesis Methods

The synthesis of 4-Bromo-gbr involves the reaction of gamma-butyrolactone (GBL) with sodium bromide in the presence of a strong base such as sodium hydroxide. The reaction produces 4-bromo-1,5-pentanediol, which is then converted to 4-Bromo-gbr by reacting with hydrogen bromide in the presence of a strong acid such as hydrochloric acid. The final product is purified using column chromatography and recrystallization.

Scientific Research Applications

4-Bromo-gbr is used in scientific research to study the mechanisms of action of 4-Bromo-gbr analogs and their potential therapeutic applications. It has been shown to have a similar effect on the brain as 4-Bromo-gbr, which is a known therapeutic agent for the treatment of narcolepsy, cataplexy, and alcohol withdrawal syndrome. 4-Bromo-gbr has also been studied for its potential use in the treatment of anxiety, depression, and sleep disorders.

properties

CAS RN

148832-05-7

Product Name

4-Bromo-gbr

Molecular Formula

C28H31BrN2O

Molecular Weight

491.5 g/mol

IUPAC Name

1-[2-[(4-bromophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

InChI

InChI=1S/C28H31BrN2O/c29-27-15-13-26(14-16-27)28(25-11-5-2-6-12-25)32-23-22-31-20-18-30(19-21-31)17-7-10-24-8-3-1-4-9-24/h1-16,28H,17-23H2/b10-7+

InChI Key

KEPQEWLXVDKLRA-JXMROGBWSA-N

Isomeric SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C/C=C/C4=CC=CC=C4

SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)CC=CC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Br)CC=CC4=CC=CC=C4

synonyms

4-bromo-GBR

Origin of Product

United States

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